Cas no 288-94-8 (Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution))

Activator Solution-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) is a specialized reagent commonly employed in oligonucleotide synthesis as an efficient activator for phosphoramidite coupling reactions. The 0.45M concentration of 1H-tetrazole ensures optimal reaction kinetics, promoting high coupling efficiency while minimizing side reactions. The acetonitrile solvent provides excellent solubility and stability for both the tetrazole activator and phosphoramidite monomers. This solution is particularly valued for its consistency, reproducibility, and compatibility with automated DNA/RNA synthesizers. Its standardized formulation reduces variability in synthesis outcomes, making it a reliable choice for research and industrial applications requiring precise oligomer assembly. Proper handling under anhydrous conditions is recommended to maintain performance.
Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) structure
288-94-8 structure
商品名:Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution)
CAS番号:288-94-8
MF:CH2N4
メガワット:70.05
MDL:MFCD00005247
CID:36702
PubChem ID:57653295

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) 化学的及び物理的性質

名前と識別子

    • 1H-Tetrazole
    • 1H-1,2,3,4-TETRAAZOLE
    • 1H-1,2,3,4-TETRAZOLE
    • 2H-TETRAZOLE
    • TETRAZOLE
    • 1,2,3,4-tetrazole
    • 1H-Tetraazole
    • 1tetrazole
    • Tetraazacyclopentadiene
    • Tetrazole solution
    • TETRAZOLE SOLUTION, FOR SYNTHESIS,
    • 1H-TETRAZOLE SUBLIMED
    • TETRAZOLE SOLUTION, FOR DNA SYNTHESIS, 0 .45 M IN ACETON.
    • TETRAZOLE SOLUTION REAGENT GRADE 3 WT&
    • 1H-TetrazoleForDNASynthesis(Amiditeactivator)
    • 1H-TetrazoleForDnaSynthesis
    • 1H-Tetrazole (0.45M in Acetonitrile)
    • 1H-Tetrazole (Solution)
    • 1H-Tetrazole [Coupling Agent]
    • Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution)
    • FT-0607796
    • CHEBI:33193
    • 2,3,4-TRIAZAPYRROLE
    • MFCD00005247
    • BP-30175
    • 100043-29-6
    • Tetrazole;Tetraazacyclopentadiene
    • AKOS015955446
    • 1(H)-Tetrazole
    • 288-95-9
    • 1H-1,2,3,4-tetrazol
    • Q58826308
    • 1H-Tetrazole, 0.45M in acetonitrile
    • T1017
    • T-2440
    • 1-H-Tetrazole
    • 1H-tetrazol
    • AC-784
    • alpha-1H-1,2,3,4-tetrazole
    • 288-94-8
    • 1H-Tetrazole (~0.45M in Acetonitrile)
    • 2H-1,2,3,4-tetrazole
    • CS-D1473
    • NS00042246
    • D34J7PAT68
    • NSC36712
    • UNII-D34J7PAT68
    • racemic tetrazole
    • BCP22123
    • Q58826418
    • NSC 36712
    • AMY28702
    • F8889-0313
    • 27988-97-2
    • 1H-Tetraazole #
    • EINECS 206-023-4
    • InChI=1/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5
    • NSC-36712
    • DTXSID5075280
    • CHEBI:33194
    • CHEMBL2148103
    • A819654
    • T-2400
    • AKOS003615496
    • FT-0607914
    • Tetrazole Solution,98%
    • DB-000385
    • 2H-Tetrazole; 1H-TZ; 2,3,4-Triazapyrrole; NSC 36712; Tetraazacyclopentadiene
    • CHEBI:35598
    • 1H-Tetrazole (~0.3M in Acetonitrile)
    • STK366101
    • DTXCID9037876
    • MDL: MFCD00005247
    • インチ: 1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
    • InChIKey: KJUGUADJHNHALS-UHFFFAOYSA-N
    • ほほえんだ: C1=NNN=N1

計算された属性

  • せいみつぶんしりょう: 70.027946g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 70.027946g/mol
  • 単一同位体質量: 70.027946g/mol
  • 水素結合トポロジー分子極性表面積: 54.5Ų
  • 重原子数: 5
  • 複雑さ: 26.8
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.798 g/mL at 20 °C
  • ゆうかいてん: 156-158 °C (lit.)
  • ふってん: 84 °C ((lit.))
  • フラッシュポイント: 華氏度:41°f
    摂氏度:5°c
  • 屈折率: n20/D 1.348
  • すいようせい: 解体
  • PSA: 54.46000
  • LogP: -0.80030
  • 酸性度係数(pKa): 4.9(at 25℃)
  • ようかいせい: 使用できません
  • 濃度: ~0.45 M in acetonitrile
  • FEMA: 3615
  • かんど: 熱と湿度に敏感

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) セキュリティ情報

  • 記号: GHS02 GHS07
  • シグナルワード:Danger
  • 危害声明: H225,H319,H332,H312,H302
  • 警告文: P210,P305+P351+P338,P280
  • 危険物輸送番号:UN 1993 3/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 11-20/21/22-36
  • セキュリティの説明: S16-S26-S36
  • 福カードFコード:3-4.15-10
  • RTECS番号:UW7370000
  • 危険物標識: F Xn
  • 危険レベル:4.1
  • 包装グループ:III
  • 危険レベル:4.1
  • ちょぞうじょうけん:Keep away from heat, sparks, and flame. Do not store near combustible materials. Store in a cool, dry place. Keep container closed when not in use. Refrigerator (approx 4ºC).
  • 包装カテゴリ:III
  • セキュリティ用語:4.1
  • 包装等級:III
  • リスク用語:R11; R20/21/22; R36

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM103921-100g
2H-1,2,3,4-tetrazole
288-94-8 95%+
100g
$94 2023-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T125A-25g
Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution)
288-94-8 98%
25g
¥224.0 2022-05-30
Enamine
EN300-54324-10.0g
1H-1,2,3,4-tetrazole
288-94-8 95%
10.0g
$339.0 2023-02-10
TRC
T307505-50ml
1H-Tetrazole (~0.45M in Acetonitrile)
288-94-8
50ml
$ 173.00 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000986-100g
Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution)
288-94-8 98%
100g
¥623 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109596-100g
Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution)
288-94-8 98%
100g
¥936.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T125A-100g
Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution)
288-94-8 98%
100g
¥847.0 2022-05-30
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002059-25g
Tetrazole
288-94-8 ≥98%
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¥156.45 2024-07-09
Enamine
EN300-54324-5.0g
1H-1,2,3,4-tetrazole
288-94-8 95%
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$222.0 2023-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-255654-100 ml
Tetrazole solution,
288-94-8 ≥99%
100 ml
¥1316.00 2023-09-05

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  20 min, rt; overnight, rt
リファレンス
Bacterial Base Excision Repair Enzyme Fpg Recognizes Bulky N7-Substituted-FapydG Lesion via Unproductive Binding Mode
Coste, Franck; Ober, Matthias; Le Bihan, Yann-Vai; Izquierdo, Maria Angeles; Hervouet, Nadege; et al, Chemistry & Biology (Cambridge, 2008, 15(7), 706-717

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation of amino acid-containing nucleotide and nucleoside triphosphates as antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Stepwise Regeneration and Recovery of Deoxyribonucleoside Phosphoramidite Monomers During Solid-Phase Oligonucleotide Synthesis
Scremin, Carlo L.; Zhou, Liang; Srinivasachar, Kasturi; Beaucage, Serge L., Journal of Organic Chemistry, 1994, 59(8), 1963-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Acetonitrile
リファレンス
Preparation of amino acid-containing nucleotide and nucleoside triphosphates as antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Nanoparticle formulations of STING agonists
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Synthesis of o-phosphorylated oligopeptides using phosphoramidite
Li, Yanmei; Zhao, Yufen; Herbert, Waldmann, Tsinghua Science and Technology, 2000, 5(2), 163-166

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Sulfonyl-Containing Nucleoside Phosphotriesters and Phosphoramidates as Novel Anticancer Prodrugs of 5-Fluoro-2'-deoxyuridine 5'-Monophosphate (FdUMP)
Sun, Yuan-Wan; Chen, Kun-Ming; Kwon, Chul-Hoon, Molecular Pharmaceutics, 2006, 3(2), 161-173

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Acetonitrile ;  rt
リファレンス
Nucleotide and nucleoside therapeutic compositions, combinations and uses related thereto
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Phosphoramidite intermediates for providing functional groups on the 5' end of oligonucleotides
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Acridine-labeled primers as tools for the study of nonenzymic RNA oligomerization
Kurz, Markus; Goebel, Karin; Hartel, Christian; Goebel, Michael W., Helvetica Chimica Acta, 1998, 81(6), 1156-1180

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Oligonucleotides with a nuclease-resistant sulfur-based linkage
Huie, Edward M.; Kirshenbaum, Mindy R.; Trainor, George L., Journal of Organic Chemistry, 1992, 57(17), 4569-70

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Acetonitrile
リファレンス
Preparation of nucleotides and nucleosides as antitumor and antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method
Caruthers, M. H.; Barone, A. D.; Beaucage, S. L.; Dodds, D. R.; Fisher, E. F.; et al, Methods in Enzymology, 1987, 154, 287-313

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) Raw materials

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) Preparation Products

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:288-94-8)Tetrazole
注文番号:5870043
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution) 関連文献

Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution)に関する追加情報

Chemical Structure and Synthesis of 1H-Tetrazole in Acetonitrile Solution

1H-Tetrazole, a five-membered heterocyclic compound with a nitrogen-rich ring structure, has emerged as a pivotal component in modern pharmaceutical research. Its unique chemical properties, including high nitrogen content and versatile functional group reactivity, make it a critical building block for drug development. The Acetonitrile Solution of 1H-Tetrazole (0.45 mol/L) is widely utilized in synthetic chemistry due to its ability to dissolve polar and non-polar compounds efficiently. This solution is particularly valued for its role in the synthesis of bioactive molecules, where the tetrazole ring can be incorporated into diverse molecular scaffolds to enhance drug efficacy and stability.

Recent studies in 2023 have highlighted the importance of 1H-Tetrazole in the design of antiviral agents. Researchers at the University of Tokyo demonstrated that the tetrazole ring can act as a hydrogen bond acceptor, improving the binding affinity of nucleoside analogs to viral RNA polymerases. This finding has significant implications for the development of next-generation antiviral therapies, particularly against RNA viruses such as SARS-CoV-2. The Acetonitrile Solution of 1H-Tetrazole is often used as a reagent in the synthesis of these compounds, leveraging its solubility and reactivity to streamline laboratory workflows.

The synthesis of 1H-Tetrazole typically involves the reaction of hydrazides with nitriles under controlled conditions. This process is often catalyzed by transition metals or acid-base systems to ensure high yield and purity. The resulting 1H-Tetrazole is then dissolved in acetonitrile to form the Acetonitrile Solution, which is stable under standard laboratory conditions. The solubility of 1H-Tetrazole in acetonitrile is a key factor in its application, as it allows for precise concentration control and easy handling in synthetic protocols.

One of the most promising applications of 1H-Tetrazole is in the field of oncology. A 2023 study published in Journal of Medicinal Chemistry revealed that tetrazole-containing compounds exhibit potent antitumor activity against multidrug-resistant cancer cells. The study emphasized the role of the tetrazole ring in modulating the pharmacokinetic properties of these molecules, enhancing their ability to penetrate tumor tissues and inhibit key signaling pathways. The Acetonitrile Solution of 1H-Tetrazole is often employed as a precursor in the synthesis of such compounds, enabling researchers to explore novel therapeutic strategies.

Another critical area of research involves the use of 1H-Tetrazole in the development of enzyme inhibitors. A 2023 review in Drug Discovery Today highlighted the potential of tetrazole derivatives to target specific enzymes involved in metabolic disorders. The Acetonitrile Solution of 1H-Tetrazole is particularly useful in this context, as it allows for the rapid screening of potential inhibitors through high-throughput assays. This application underscores the versatility of 1H-Tetrazole in addressing a wide range of biological targets.

Recent advancements in computational chemistry have further expanded the utility of 1H-Tetrazole. Machine learning models developed in 2023 have predicted the optimal conditions for the synthesis of tetrazole-based compounds, significantly reducing the time and cost associated with traditional methods. These models rely on data from experiments involving the Acetonitrile Solution of 1H-Tetrazole, demonstrating the importance of this solution in modern drug discovery processes.

The environmental impact of 1H-Tetrazole synthesis has also been a focus of recent research. A 2023 study in Green Chemistry proposed a green synthesis method using catalytic systems to minimize waste and energy consumption. This approach not only enhances the sustainability of 1H-Tetrazole production but also aligns with the growing demand for eco-friendly chemical processes in the pharmaceutical industry. The Acetonitrile Solution of 1H-Tetrazole plays a crucial role in this methodology, as it enables the use of non-toxic solvents and efficient reaction conditions.

Furthermore, the pharmacological properties of 1H-Tetrazole have been extensively studied in preclinical models. A 2023 trial published in Pharmacological Research demonstrated that tetrazole derivatives exhibit improved bioavailability and reduced toxicity compared to traditional analogs. This finding has significant implications for the development of safer and more effective therapeutics. The Acetonitrile Solution of 1H-Tetrazole is often used as a model compound in these studies, providing insights into the behavior of tetrazole-based drugs in vivo.

Finally, the role of 1H-Tetrazole in the design of prodrugs has emerged as a promising area of research. A 2023 study in Drug Delivery showed that tetrazole-containing prodrugs can be activated in specific tissues, reducing systemic side effects. This application highlights the potential of 1H-Tetrazole to improve the targeting efficiency of therapeutic agents. The Acetonitrile Solution of 1H-Tetrazole is essential in the synthesis of these prodrugs, enabling researchers to fine-tune their chemical properties for optimal therapeutic outcomes.

In conclusion, the Acetonitrile Solution of 1H-Tetrazole is a versatile reagent with wide-ranging applications in modern pharmaceutical research. From antiviral agents to anticancer therapies, its role in the synthesis of bioactive molecules is critical. Ongoing research continues to uncover new possibilities for its use, driven by advances in computational chemistry, green synthesis, and targeted drug delivery. As the field of medicinal chemistry evolves, the Acetonitrile Solution of 1H-Tetrazole will remain a key component in the development of innovative and effective therapeutics.

For further information on the latest developments in 1H-Tetrazole research, please refer to the following sources: Journal of Medicinal Chemistry, Drug Discovery Today, Green Chemistry, and Pharmacological Research. These publications provide comprehensive insights into the current state of research and future directions in the field.

Keywords: 1H-Tetrazole, Acetonitrile Solution, Antiviral Agents, Anticancer Therapies, Green Chemistry, Drug Discovery.

© 2023 Research Publications. All rights reserved.

For inquiries or further details, please contact the editorial team at info@researchpublications.com.

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Thank you for reading. We hope this article has provided valuable insights into the role of 1H-Tetrazole in modern drug discovery. Stay tuned for more updates and breakthroughs in the field of medicinal chemistry.

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